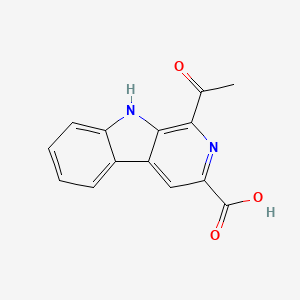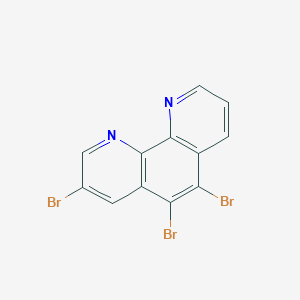
3,5,6-Tribromo-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Tribromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of three bromine atoms at the 3, 5, and 6 positions of the phenanthroline ring.
Métodos De Preparación
The synthesis of 3,5,6-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One efficient method reported involves the use of sulfur dichloride (SCl2) as a bromination catalyst. The reaction is carried out in the presence of pyridine, which facilitates the bromination process . The reaction conditions are generally mild, and the process yields the desired brominated product with high efficiency. Industrial production methods may involve similar bromination techniques, but on a larger scale, ensuring the availability of the compound for various applications .
Análisis De Reacciones Químicas
3,5,6-Tribromo-1,10-phenanthroline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures. These reactions typically require palladium catalysts and suitable ligands.
Oxidation and Reduction Reactions: The phenanthroline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,5,6-Tribromo-1,10-phenanthroline is primarily related to its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets, including enzymes and DNA. For example, the compound can inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, rendering the enzymes inactive . This property makes it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
3,5,6-Tribromo-1,10-phenanthroline can be compared with other brominated phenanthrolines, such as:
3,8-Dibromo-1,10-phenanthroline: This compound has bromine atoms at the 3 and 8 positions and is used in similar applications but may exhibit different reactivity and properties due to the different substitution pattern.
3,5,8-Tribromo-1,10-phenanthroline: Similar to this compound, but with an additional bromine atom at the 8 position, which can influence its chemical behavior and applications.
3,5,6,8-Tetrabromo-1,10-phenanthroline: This compound has four bromine atoms and is used in the synthesis of more complex structures and materials.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical properties and reactivity compared to other brominated phenanthrolines .
Propiedades
IUPAC Name |
3,5,6-tribromo-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3N2/c13-6-4-8-10(15)9(14)7-2-1-3-16-11(7)12(8)17-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLLHNRVJXZAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(C=N3)Br)C(=C2Br)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496801 |
Source


|
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66126-99-6 |
Source


|
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
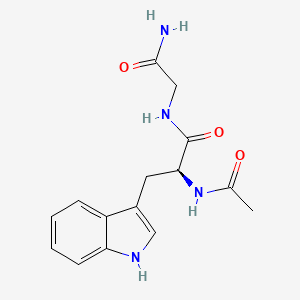

![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
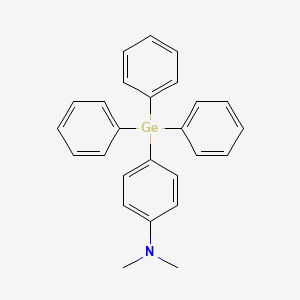
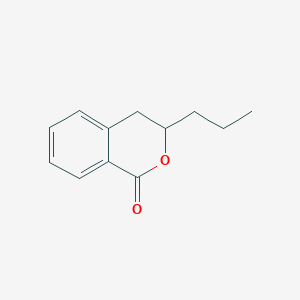
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
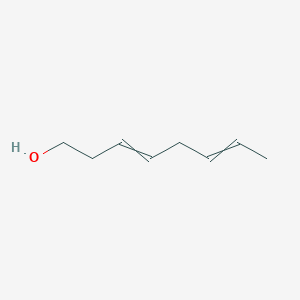

![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)

